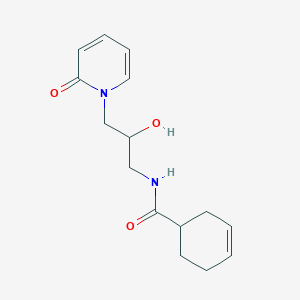
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide involves the reaction of 2-pyridinecarboxaldehyde with 3-chloropropionic acid to form 2-(3-chloropropionyl)pyridine. This intermediate is then reacted with cyclohex-3-ene-1-carboxylic acid to form N-(2-cyclohex-3-enecarboxamido-3-(2-pyridyl)propyl)-3-chloropropionamide. Finally, this compound is treated with sodium hydroxide and hydrogen peroxide to yield the desired product.
Starting Materials
2-pyridinecarboxaldehyde, 3-chloropropionic acid, cyclohex-3-ene-1-carboxylic acid, sodium hydroxide, hydrogen peroxide
Reaction
Step 1: React 2-pyridinecarboxaldehyde with 3-chloropropionic acid in the presence of a suitable solvent and a catalyst to form 2-(3-chloropropionyl)pyridine., Step 2: React 2-(3-chloropropionyl)pyridine with cyclohex-3-ene-1-carboxylic acid in the presence of a suitable solvent and a catalyst to form N-(2-cyclohex-3-enecarboxamido-3-(2-pyridyl)propyl)-3-chloropropionamide., Step 3: Treat N-(2-cyclohex-3-enecarboxamido-3-(2-pyridyl)propyl)-3-chloropropionamide with sodium hydroxide and hydrogen peroxide in the presence of a suitable solvent to yield N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide.
作用機序
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects in animal models.
実験室実験の利点と制限
The advantages of using N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of enzymes involved in inflammation and cancer progression. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For the research on N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as energy storage and environmental remediation, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of derivatives of this compound with improved solubility and lower toxicity could lead to the development of more effective drugs for the treatment of inflammatory and cancerous diseases.
科学的研究の応用
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide has been studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, this compound has been shown to have anti-inflammatory and anti-cancer properties. In material science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In catalysis, it has been used as a ligand for transition metal catalysts.
特性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(11-17-9-5-4-8-14(17)19)10-16-15(20)12-6-2-1-3-7-12/h1-2,4-5,8-9,12-13,18H,3,6-7,10-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOJZKXUNHTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)
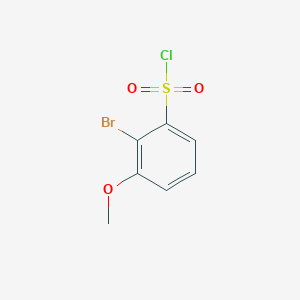
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)
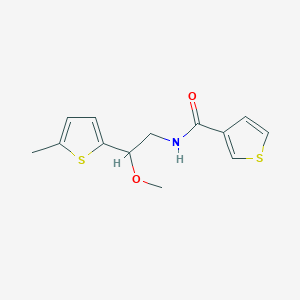
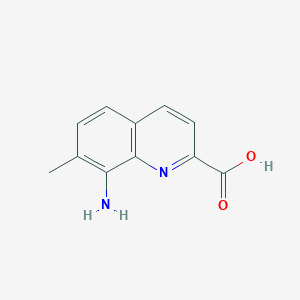
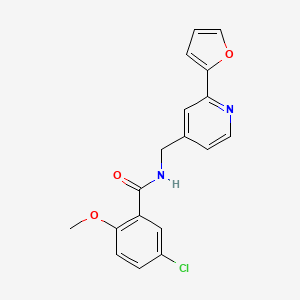
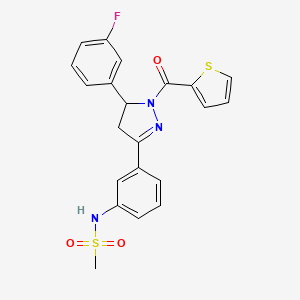
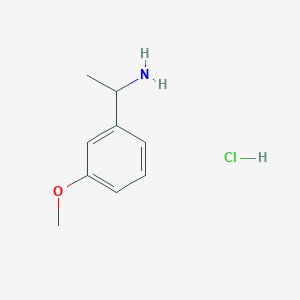
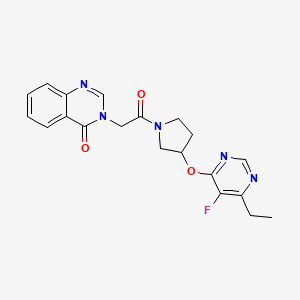
![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
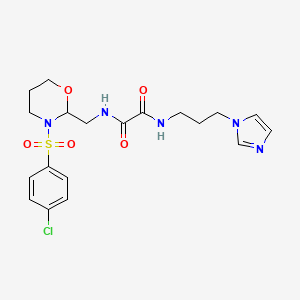
![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)